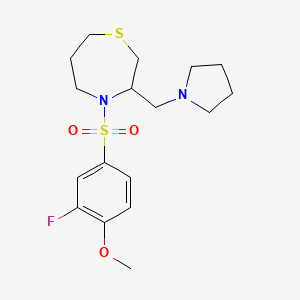

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Description

4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a structurally complex molecule featuring a 1,4-thiazepane core modified with a sulfonyl group, a fluorinated methoxyphenyl substituent, and a pyrrolidine-derived side chain. The 1,4-thiazepane scaffold is notable for its three-dimensional (3D) structural diversity, which enhances its utility in drug discovery for targeting proteins with complex binding sites, such as bromodomains (BRD4 inhibitors) . The sulfonyl group and fluorinated aromatic moiety contribute to enhanced binding affinity and metabolic stability, while the pyrrolidin-1-ylmethyl side chain may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name |

4-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O3S2/c1-23-17-6-5-15(11-16(17)18)25(21,22)20-9-4-10-24-13-14(20)12-19-7-2-3-8-19/h5-6,11,14H,2-4,7-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBGRYAFPAJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCSCC2CN3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane typically involves multiple steps:

Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone, under basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Fluorination and Methoxylation: The aromatic ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane could be investigated for its potential therapeutic effects. Its sulfonyl and thiazepane moieties are often found in bioactive compounds, suggesting possible applications in drug development.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It might interact with cell surface or intracellular receptors, modulating signal transduction pathways.

DNA/RNA Binding: The compound could intercalate into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Core Scaffold Comparisons

The 1,4-thiazepane core differentiates this compound from other heterocyclic systems:

- Pyrido[1,2-a]pyrimidin-4-ones (e.g., compounds 80, 85, 90 in ): Feature fused bicyclic systems with piperazine or piperidine substituents.

- Benzodiazepine derivatives (e.g., 7-nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one in ): Share the pyrrolidin-1-ylmethyl group but incorporate a seven-membered diazepine ring, which may confer distinct CNS-targeting activity .

Substituent Comparisons

- 3-Fluoro-4-methoxyphenyl group: Common in kinase inhibitors (e.g., ’s pyridopyrimidinones), this substituent enhances aromatic stacking and metabolic resistance. Its presence in the target compound aligns with trends in kinase and bromodomain inhibitor design .

- Pyrrolidin-1-ylmethyl side chain : Seen in benzodiazepines () and discontinued thiazepanes (), this group improves solubility and membrane permeability but may introduce steric hindrance in rigid binding sites .

Pricing and Commercial Availability

*Discontinued compounds in include structurally related thiazepanes.

Biological Activity

The compound 4-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane has emerged as a significant subject of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 396.44 g/mol. The structure features a thiazepane ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluoromethoxyphenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁FN₄O₄S |

| Molecular Weight | 396.44 g/mol |

| IUPAC Name | This compound |

Pharmacological Properties

The compound exhibits various pharmacological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The sulfonyl group is known for its role in modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Neuropharmacological Effects : The presence of the pyrrolidine ring may contribute to neuroprotective effects, which are currently under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Fluoro and Methoxy Substituents : The presence of the 3-fluoro and 4-methoxy groups on the phenyl ring enhances lipophilicity, which may improve membrane permeability and binding affinity to biological targets.

- Sulfonamide Linkage : The sulfonamide group is critical for interaction with specific receptors or enzymes, enhancing the compound's efficacy.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of the compound against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Anti-inflammatory Research

Another investigation focused on its anti-inflammatory properties using an animal model of arthritis. The compound demonstrated a marked reduction in paw swelling and pro-inflammatory cytokine levels compared to control groups, suggesting its potential as an anti-inflammatory agent.

Neuropharmacological Assessment

Research exploring neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells subjected to hypoxic conditions. This suggests a protective role against neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.